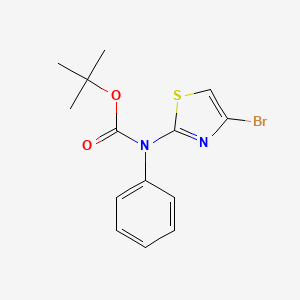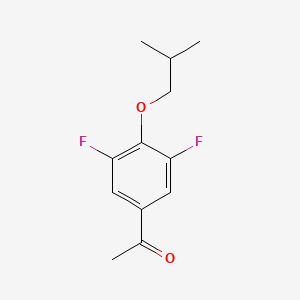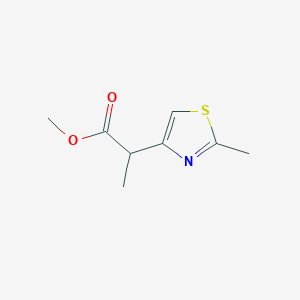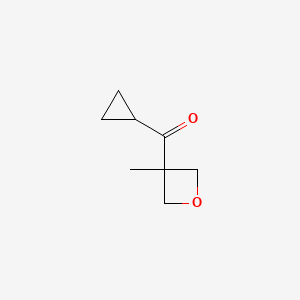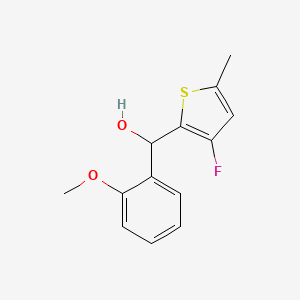
(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is an organic compound with a complex structure that includes a fluorine atom, a methyl group, a thiophene ring, and a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.
Introduction of the Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out using reagents such as fluorine gas or methyl iodide under controlled conditions.
Coupling with Methoxyphenyl Group: The final step involves coupling the thiophene derivative with a methoxyphenyl compound using a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorine atom makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science.
作用机制
The mechanism of action of (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
(3-Fluoro-5-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a methyl group.
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Contains a sulfane group instead of a hydroxyl group.
(3-Fluoro-5-methylphenyl)(thiophen-2-yl)methanol: Similar structure but with different positioning of the functional groups.
Uniqueness
(3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol is unique due to its combination of a fluorine atom, a thiophene ring, and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C13H13FO2S |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
(3-fluoro-5-methylthiophen-2-yl)-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C13H13FO2S/c1-8-7-10(14)13(17-8)12(15)9-5-3-4-6-11(9)16-2/h3-7,12,15H,1-2H3 |
InChI 键 |
SOVICYHDGAJHCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C(C2=CC=CC=C2OC)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)



